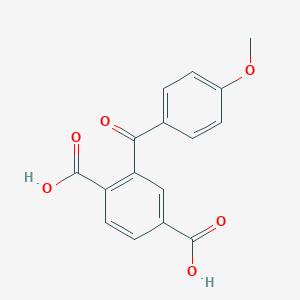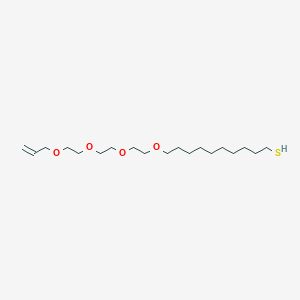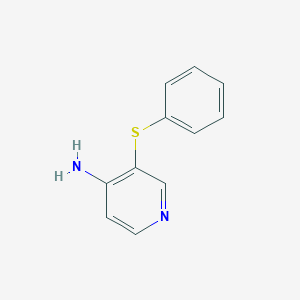
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid is an organic compound that belongs to the family of benzenedicarboxylic acids It is characterized by the presence of a methoxybenzoyl group attached to a benzene ring, which is further substituted with two carboxylic acid groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with benzene-1,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-Hydroxybenzoyl)benzene-1,4-dicarboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols, leading to the formation of 2-(4-Methoxybenzoyl)benzene-1,4-dimethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
Oxidation: 2-(4-Hydroxybenzoyl)benzene-1,4-dicarboxylic acid.
Reduction: 2-(4-Methoxybenzoyl)benzene-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methoxybenzoyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid groups can form hydrogen bonds with target molecules, stabilizing the interaction. The exact pathways involved may vary depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxybenzoyl)benzene-1,4-dicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxylic acid groups, which are adjacent in phthalic acid.
Isophthalic acid (1,3-benzenedicarboxylic acid): The carboxylic acid groups are positioned at the 1 and 3 positions, leading to different chemical properties.
Terephthalic acid (1,4-benzenedicarboxylic acid): Similar to this compound in the position of the carboxylic acid groups but lacks the methoxybenzoyl group.
The uniqueness of this compound lies in the presence of the methoxybenzoyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications that other benzenedicarboxylic acids may not be able to fulfill.
Eigenschaften
CAS-Nummer |
618120-26-6 |
|---|---|
Molekularformel |
C16H12O6 |
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
2-(4-methoxybenzoyl)terephthalic acid |
InChI |
InChI=1S/C16H12O6/c1-22-11-5-2-9(3-6-11)14(17)13-8-10(15(18)19)4-7-12(13)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
IUDSNYPCMFOOTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)

![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)


![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)



![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)

